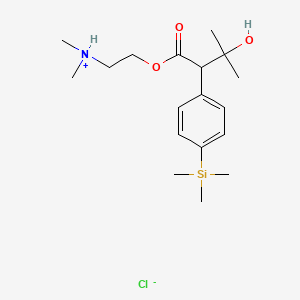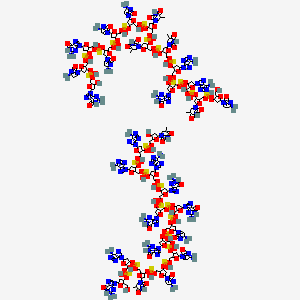![molecular formula C9H7F3N4O B13736002 (5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine is a chemical compound with the molecular formula C9H7F3N4O. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzo[d]oxazole ring, and a guanidine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine typically involves the reaction of 5-(trifluoromethyl)benzo[d]oxazole with guanidine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 5-(Trifluoromethyl)benzo[d]oxazole and guanidine.
Solvent: DMF or DMSO.
Reaction Conditions: Heating at elevated temperatures (e.g., 100-150°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .
Aplicaciones Científicas De Investigación
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The guanidine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This dual functionality makes the compound a versatile tool in biochemical and pharmacological studies .
Comparación Con Compuestos Similares
Similar Compounds
- **5-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanamine
- **3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
- **5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one
Uniqueness
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine stands out due to its unique combination of a trifluoromethyl group and a guanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H7F3N4O |
|---|---|
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
2-[5-(trifluoromethyl)-1,3-benzoxazol-2-yl]guanidine |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)4-1-2-6-5(3-4)15-8(17-6)16-7(13)14/h1-3H,(H4,13,14,15,16) |
Clave InChI |
YYXKYGZSUOETOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


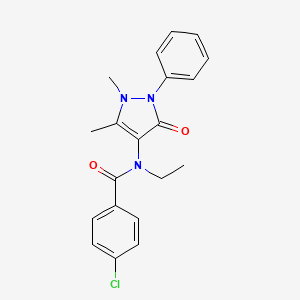
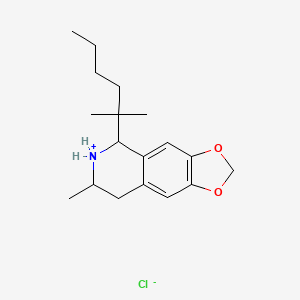


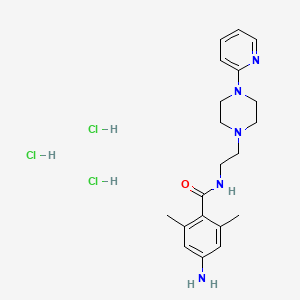
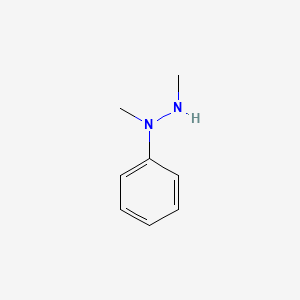

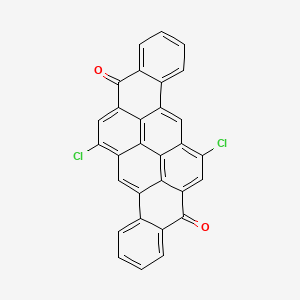
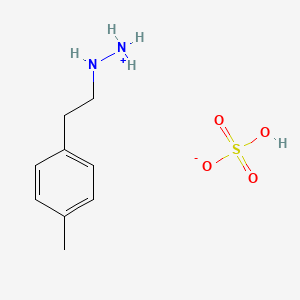

![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)
